Tenuifoliside A
Description
Foundational Context of Natural Product Chemistry and Bioactive Compounds
Natural product chemistry is a scientific field dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. These naturally occurring compounds, often referred to as secondary metabolites, are not directly involved in the normal growth, development, or reproduction of the organism but often play a crucial role in its interaction with the environment. A significant focus within this field is the study of bioactive compounds, which are natural products that elicit a pharmacological or toxicological effect in humans and other animals. The exploration of these compounds has been a cornerstone of drug discovery, with many modern pharmaceuticals having their origins in natural sources.
Phytochemical Significance of Polygala tenuifolia Willd.
Polygala tenuifolia Willd., also known as Yuan Zhi, is a perennial plant belonging to the Polygalaceae family. ontosight.aitaylorandfrancis.com It has a long history of use in traditional Chinese medicine for treating various conditions, including those affecting the central nervous system. ontosight.aitaylorandfrancis.comtandfonline.com The root of P. tenuifolia is particularly rich in a diverse array of bioactive compounds, making it a subject of intense phytochemical investigation. ontosight.aijfda-online.commdpi.comnih.gov
The chemical constituents of P. tenuifolia are varied and complex, including triterpenoid (B12794562) saponins (B1172615), oligosaccharide esters, and xanthones. taylorandfrancis.comjfda-online.commdpi.comnih.govresearchgate.net Among these, oligosaccharide esters are a prominent class of compounds that contribute significantly to the plant's bioactivities. tandfonline.comnih.govtaylorandfrancis.com These intricate molecules are characterized by a sucrose (B13894) core esterified with various phenolic acids. The specific types and arrangements of these esters result in a wide range of structurally related compounds, each with potentially unique biological properties.
Overview of Tenuifoliside A as a Subject of Academic Inquiry
This compound is a notable oligosaccharide ester isolated from the roots of Polygala tenuifolia. medchemexpress.comchemicalbook.comglpbio.com It has emerged as a significant subject of academic inquiry due to its interesting chemical structure and potential biological activities. chemicalbook.comontosight.ai Structurally, this compound is a complex glycoside. ontosight.ai Its chemical name is β-D-(3-O-(3,4,5-trimethoxycinnamoyl))-fructofuranosyl-α-D-(6-O-(p-hydroxybenzoyl))-glucopyranoside. jst.go.jp
Initial studies identified this compound as a key component of P. tenuifolia extracts. jfda-online.comnih.gov Subsequent research has focused on its isolation, structural characterization, and the investigation of its biological effects. jst.go.jpnih.gov Academic interest in this compound is driven by its potential neuroprotective and anti-inflammatory properties. nih.govtargetmol.com Researchers are actively exploring the molecular mechanisms underlying these effects, with studies indicating its involvement in signaling pathways such as the ERK/CREB/BDNF and NF-κB pathways. taylorandfrancis.commedchemexpress.comglpbio.comnih.govtargetmol.com The compound's unique structure and bioactivity make it a valuable subject for further investigation in the field of natural product chemistry and pharmacology. ontosight.ai
Table 1: Chemical Details of this compound
| Property | Value |
|---|---|
| Chemical Name | β-D-(3-O-(3,4,5-trimethoxycinnamoyl))-fructofuranosyl-α-D-(6-O-(p-hydroxybenzoyl))-glucopyranoside jst.go.jp |
| Molecular Formula | C₃₁H₃₈O₁₇ targetmol.combiosynth.com |
| Molecular Weight | 682.62 g/mol targetmol.combiosynth.com |
| CAS Number | 139726-35-5 medchemexpress.comchemicalbook.comtargetmol.com |
| Source | Polygala tenuifolia Willd. jfda-online.comnih.govmedchemexpress.comchemicalbook.comglpbio.com |
Table 2: Investigated Biological Activities of this compound
| Activity | Findings |
|---|---|
| Neuroprotective Effects | Has been shown to have anti-apoptotic and neuroprotective activity. medchemexpress.comchemicalbook.comnih.govtargetmol.com It may exert these effects through the BDNF/TrkB-ERK/PI3K-CREB signaling pathway. taylorandfrancis.comtaylorandfrancis.comnih.gov |
| Anti-inflammatory Effects | Exhibits anti-inflammatory properties by inhibiting the NF-κB and MAPK pathways. taylorandfrancis.comtargetmol.com |
| Antidepressant-like Effects | Studies have indicated potential antidepressant-like effects. medchemexpress.comchemicalbook.com |
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| 3,6'-disinapoyl sucrose |
| 3,6'-disinapolysucrose |
| Polygalasaponins |
| Polygalaxanthones |
| This compound |
| Tenuifoliside B |
| Tenuifoliside C |
| Tenuifoliside D |
| Tenuifoliside E |
| Tenuifolin (B1142182) |
| Onjisaponins |
| Polygalacic acid |
| Senegenin |
| Sibiricose A5 |
| Sibiricose A6 |
| 3,4,5-trimethoxycinnamic acid |
| 3-O-(3,4,5-trimethoxy-cinnamoyl),6'-O-(p-methoxybenzoyl) sucrose ester |
| Oleic acid |
| Glomeratose |
| Sibiricaxanthone B |
| Polygalaxanthone III |
| Liriodendrin |
| Syringin |
| Eleutheroside B |
| Ombuin 3-O-rutinoside |
| Ombuoside |
| Ganoderic acids |
| Ginsenosides |
| Arillatanoside A |
| Tumulosic acid |
| Pachymic acid |
| Dehydropachymic acid |
| Sibiricose A1 |
| Asarone |
| Methylisoeugenol |
| Methyl eugenol |
| 4-hydroxybenzoate |
| Glucose |
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-[4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O17/c1-41-17-9-14(10-18(42-2)22(17)35)3-8-21(34)45-27-24(37)19(11-31)46-30(27,13-32)47-29-26(39)25(38)23(36)20(44-29)12-43-28(40)15-4-6-16(33)7-5-15/h3-10,19-20,23-27,29,31-33,35-39H,11-13H2,1-2H3/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYKIOIUVMDUIK-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Comprehensive Structural Characterization of Tenuifoliside a
Botanical Origin and Species-Specific Sourcing
Polygala tenuifolia Willd. (Polygalaceae) as Primary Source
Tenuifoliside A is primarily sourced from the roots of Polygala tenuifolia Willd., a perennial plant belonging to the Polygalaceae family. chemfaces.comnih.govvellmanherbs.com This plant is widely distributed in Asia and has a long history of use in traditional Chinese medicine, where the root is known as "Yuan Zhi". vellmanherbs.comnih.gov The roots of this particular species are recognized as a rich source of various bioactive compounds, including oligosaccharide esters like this compound, triterpenoid (B12794562) saponins (B1172615), and xanthones. nih.govjfda-online.com Research has consistently identified P. tenuifolia as the principal botanical origin for the isolation of this compound. nih.govchemfaces.comrsc.org
Considerations for Plant Material Collection and Authentication
The quality and authenticity of the plant material are crucial for the effective isolation of this compound. The roots of Polygala tenuifolia are the specific plant part used for extraction. chemfaces.comnih.gov Proper botanical identification is necessary to distinguish it from other Polygala species, as the chemical composition can vary significantly. frontiersin.org Authentication may involve macroscopic and microscopic examination of the root's features, as well as chemical profiling techniques to confirm the presence of characteristic compounds like this compound. jfda-online.com The collection time and post-harvest processing of the roots can also influence the yield and quality of the isolated compound.
Advanced Methodologies for Isolation and Purification
The isolation and purification of this compound from the complex chemical matrix of Polygala tenuifolia roots require sophisticated and systematic methodologies.
Modern Extraction Techniques for Oligosaccharide Esters
The initial step in isolating this compound involves the extraction of crude compounds from the dried and powdered roots of Polygala tenuifolia. A common method utilizes a 70% methanol (B129727) solution for extraction at room temperature. mdpi.com This solvent system is effective in extracting a broad range of phytochemicals, including the target oligosaccharide esters. mdpi.com Following the initial extraction, the resulting crude extract is typically subjected to further processing to remove unwanted substances and enrich the fraction containing this compound.
Chromatographic Separation Paradigms
Chromatography is the cornerstone of purifying this compound from the crude extract. A multi-step chromatographic approach is often employed to achieve high purity.
Preparative Column Chromatography Applications
Preparative column chromatography is a key technique used for the large-scale separation of compounds. nih.gov For the isolation of this compound, a sequence of different column chromatography steps is typically utilized. An initial separation of the crude extract may be performed using a Diaion HP-20 column, eluting with a methanol-water gradient. mdpi.com This step helps to fractionate the extract based on polarity. Further purification of the resulting fractions is often achieved using Sephadex LH-20 column chromatography, which separates compounds based on their molecular size. nih.gov These chromatographic steps, often used in combination, are essential for isolating this compound with a high degree of purity. nih.govmdpi.com
Below is an interactive data table summarizing the key aspects of the isolation and characterization of this compound.
High-Speed Countercurrent Chromatography (HSCCC) in Natural Product Isolation
The initial separation of this compound from the crude methanolic extract of Polygala tenuifolia roots leverages High-Speed Countercurrent Chromatography (HSCCC). This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thereby minimizing the risk of irreversible adsorption and decomposition of sensitive natural products.
In HSCCC, a biphasic solvent system is utilized. The crude extract is introduced into the system, and the separation of its components is achieved based on their differential partitioning between the two immiscible liquid phases. The selection of an appropriate solvent system, often composed of combinations like ethyl acetate-n-butanol-water, is critical for achieving effective separation. The continuous flow of the mobile phase through the stationary phase held within a coiled column allows for an efficient fractionation of the extract. Fractions containing oligosaccharide esters, including this compound, are collected for further purification based on preliminary analysis, typically by thin-layer chromatography (TLC).
Advanced High-Performance Liquid Chromatography (HPLC) Techniques
Following the preliminary fractionation by HSCCC, the enriched fractions containing this compound undergo further purification using advanced High-Performance Liquid Chromatography (HPLC) techniques. Preparative or semi-preparative reversed-phase HPLC is the standard method for obtaining the compound in high purity.
This step typically employs a C18 column, where separation is based on the differential hydrophobicity of the molecules. A gradient elution method is commonly used, with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient is programmed to gradually increase the concentration of the organic solvent, allowing for the sequential elution of compounds from the column based on their polarity. The effluent is monitored by a UV detector, and the specific peak corresponding to this compound is collected. This multi-step chromatographic approach, combining the high capacity of HSCCC with the high resolution of HPLC, is essential for isolating this compound from the highly complex chemical matrix of the plant extract.
Elucidation of the this compound Molecular Architecture
The definitive structure of this compound was established through a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provided the foundational data required to piece together the connectivity and stereochemistry of the this compound molecule.
The one-dimensional NMR spectra offered the initial overview of the molecular components of this compound.
¹H NMR (Proton NMR): The ¹H NMR spectrum revealed distinct signals corresponding to the different parts of the molecule. This included characteristic aromatic protons from a p-hydroxybenzoyl group and a trimethoxyphenylpropenoyl group, olefinic protons from the propenoyl linkage, and a complex series of overlapping signals in the carbohydrate region, indicative of a sucrose (B13894) (glucose and fructose) core.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum showed a total of 31 carbon signals, consistent with the molecular formula. These signals were categorized into aromatic carbons, carbonyl carbons from the ester linkages, olefinic carbons, and numerous signals for the glucose and fructose moieties.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): The DEPT-135 experiment was instrumental in differentiating the carbon signals of the sugar units. This technique distinguishes between methine (CH) and methyl (CH₃) groups, which appear as positive signals, and methylene (CH₂) groups, which appear as negative signals. Quaternary carbons are not observed in a DEPT-135 spectrum, allowing for their unambiguous identification by comparing this spectrum with the full ¹³C NMR spectrum.
The combined analysis of these 1D-NMR spectra allowed for the initial assignment of the primary structural units within this compound.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Structural Moieties (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent used. This table represents the types of signals observed.)
| Structural Moiety | Atom | ¹H NMR Signal Type | ¹³C NMR Signal Type | DEPT-135 |
| Sucrose Core | Anomeric H (Glc) | Doublet | - | - |
| Anomeric C (Glc) | - | Methine (CH) | Positive | |
| Anomeric C (Fru) | - | Quaternary (C) | Absent | |
| Other Sugar H | Multiplets | - | - | |
| Other Sugar C | Methine/Methylene | Methine/Methylene | Positive/Negative | |
| p-Hydroxybenzoyl | Aromatic H | Doublets | - | - |
| Aromatic C | Methine/Quaternary | Methine/Quaternary | Positive/Absent | |
| Carbonyl C | - | Quaternary (C=O) | Absent | |
| Trimethoxyphenylpropenoyl | Aromatic H | Singlets | - | - |
| Olefinic H | Doublets | - | - | |
| Methoxy H | Singlets | - | - | |
| Aromatic C | Methine/Quaternary | Methine/Quaternary | Positive/Absent | |
| Olefinic C | Methine (CH) | Methine (CH) | Positive | |
| Methoxy C | Methyl (CH₃) | Methyl (CH₃) | Positive | |
| Carbonyl C | - | Quaternary (C=O) | Absent |
Two-dimensional NMR experiments were essential for assembling the individual structural fragments identified by 1D-NMR into the final molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. COSY spectra were crucial for tracing the connectivity within the individual sugar rings, allowing for the assignment of all the protons within the glucose and fructose units by following the coupling networks from the anomeric protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment provided unambiguous one-bond ¹H-¹³C correlations, allowing for the definitive assignment of the carbon signals for all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds (and sometimes four). HMBC was the key to connecting the different structural units. Critical correlations would include those between the anomeric proton of the glucose unit and the C2' carbon of the fructose unit, confirming the sucrose linkage. Furthermore, HMBC correlations from specific sugar protons to the carbonyl carbons of the acyl groups established the precise locations of the ester linkages on the sucrose core. For example, a correlation from H-6 of glucose to the carbonyl carbon of the p-hydroxybenzoyl group would confirm its position.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is vital for determining the relative stereochemistry and conformation of the molecule, such as the orientation of the glycosidic linkage between the sugar units.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) provided the final pieces of evidence needed to confirm the molecular structure of this compound. Using techniques such as electrospray ionization (ESI), HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion.
For this compound, the HRMS analysis yielded a molecular ion that allowed for the unambiguous determination of its elemental composition. This confirmed the molecular formula as C₃₁H₃₈O₁₇ nih.gov. This formula was in perfect agreement with the count of protons and carbons derived from the comprehensive NMR analysis. The exact mass measurement serves as a powerful tool to validate the proposed structure against other potential isomers nih.gov. Further analysis of the fragmentation patterns in the MS/MS spectrum can provide additional confirmation of the structure by showing the loss of specific fragments, such as the acyl groups or sugar units.
Spectroscopic Confirmation of Glycosidic and Ester Linkages
The precise architecture of this compound, particularly the interconnection of its constituent sucrose, 4-hydroxybenzoate, and 3,4,5-trimethoxycinnamate moieties, has been rigorously established using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been pivotal in this process.
The glycosidic bond between the glucose and fructose units of the sucrose core is a defining feature. Evidence for this linkage is typically derived from HMBC experiments, which reveal long-range correlations between protons and carbons that are two or three bonds apart. A key correlation would be observed between the anomeric proton of the glucopyranosyl unit (H-1) and the C-2' carbon of the fructofuranosyl unit, confirming the characteristic α(1→2)β linkage of sucrose. The chemical shifts of the anomeric proton (H-1) and carbon (C-1) of glucose, as well as the quaternary anomeric carbon of fructose (C-2'), are distinctive and their positions are confirmed by HSQC and ¹³C NMR spectra, respectively.
The locations of the ester linkages are also determined through HMBC analysis. The attachment of the 4-hydroxybenzoyl group at the C-6 position of the glucose unit is confirmed by a correlation between the C-6 methylene protons and the carbonyl carbon of the 4-hydroxybenzoate moiety. Similarly, the esterification of the 3,4,5-trimethoxycinnamoyl group at the C-3' position of the fructose unit is established by observing a correlation between the H-3' proton of the fructose ring and the carbonyl carbon of the cinnamate derivative. The downfield shifts of the corresponding carbons (C-6 and C-3') and protons (H-6a, H-6b, and H-3') in the ¹³C and ¹H NMR spectra, respectively, further corroborate the positions of acylation.
Interactive Data Table: Illustrative ¹H and ¹³C NMR Chemical Shifts for Key Positions in this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Glc H-1 | ~5.4 | ~92.8 | C-2' |
| Glc H-6a, H-6b | ~4.4-4.6 | ~64.5 | 4-hydroxybenzoyl C=O |
| Fru H-3' | ~5.5 | ~82.0 | 3,4,5-trimethoxycinnamoyl C=O |
| Fru C-2' | - | ~104.5 | H-1 |
Note: The chemical shift values are approximate and can vary slightly depending on the solvent and experimental conditions. This table is for illustrative purposes to demonstrate the principles of spectroscopic confirmation.
Structural Relationships with Closely Related Tenuifolisides
This compound is part of a larger family of structurally similar sucrose esters isolated from Polygala species. Comparative analysis of their spectroscopic data reveals the subtle structural variations that define each unique compound.
Comparative Analysis with Tenuifoliside B
Tenuifoliside B differs from this compound in the substitution pattern of the cinnamic acid moiety. While this compound possesses a 3,4,5-trimethoxycinnamoyl group, Tenuifoliside B features a sinapoyl (3,5-dimethoxy-4-hydroxycinnamoyl) group attached at the same C-3' position of the fructose unit. This difference is readily apparent in their respective NMR spectra. The ¹H NMR spectrum of Tenuifoliside B would show signals corresponding to the aromatic protons of the sinapoyl group and the absence of one methoxy signal compared to this compound. Mass spectrometry would also reflect a difference in molecular weight corresponding to the substitution of a methoxy group with a hydroxyl group.
Comparative Analysis with Tenuifoliside C
Tenuifoliside C presents a different acylation pattern on the sucrose core compared to this compound. In Tenuifoliside C, the 3,4,5-trimethoxycinnamoyl group is located at the C-6 position of the glucose unit, while the 4-hydroxybenzoyl group is found at the C-3' position of the fructose unit. This positional isomerism is unequivocally demonstrated by HMBC correlations. For Tenuifoliside C, a correlation would be seen between the H-6 protons of glucose and the carbonyl carbon of the 3,4,5-trimethoxycinnamate, and between the H-3' proton of fructose and the carbonyl carbon of the 4-hydroxybenzoate.
Interrelationship with Other Acylated Sucrose Esters from Polygala Species
The genus Polygala is a rich source of a diverse array of acylated sucrose esters. Beyond the Tenuifolisides, compounds such as the Sibiricoses and Arillatoses have been isolated. These compounds share the common structural motif of a sucrose core acylated with various phenolic acids, including p-coumaric, ferulic, sinapic, and benzoic acid derivatives. The structural diversity arises from:
The nature of the acyl groups: Different phenolic acids are incorporated.
The position of acylation: The ester linkages can occur at various hydroxyl groups on both the glucose and fructose units of the sucrose molecule.
The number of acyl groups: Mono-, di-, and tri-acylated sucrose esters have been identified.
The structural elucidation of these compounds follows the same principles of detailed spectroscopic analysis, primarily relying on 2D NMR techniques like HMBC and HSQC to pinpoint the exact location of each ester group on the sucrose scaffold. This family of compounds represents a fascinating example of chemical diversity within a single plant genus, with this compound being a key and well-characterized member.
Biosynthetic Pathways and Metabolic Engineering Perspectives for Tenuifoliside a
Overview of Oligosaccharide Ester Biosynthesis in Polygala tenuifolia
The roots of Polygala tenuifolia are known to contain various bioactive compounds, including triterpenoid (B12794562) saponins (B1172615), xanthones, and oligosaccharide esters such as tenuifoliside A. nih.govresearchgate.netmdpi.com Oligosaccharide esters from P. tenuifolia are a class of compounds that have shown neuroprotective and antidepressant effects. researchgate.net this compound itself is described as a bioactive oligosaccharide ester component. nih.gov
While detailed, step-by-step enzymatic pathways specifically for this compound biosynthesis are not fully elucidated in the search results, the biosynthesis of related compounds like onjisaponins (which are triterpenoid saponins also found in P. tenuifolia) provides some insight into the general metabolic processes occurring in the plant. Onjisaponin biosynthesis involves the cyclization of β-amyrin from 2,3-oxidosqualene, followed by hydroxylation, glycosylation, and esterification steps. thieme-connect.com Given that this compound is an oligosaccharide ester, its biosynthesis would similarly involve the formation of an oligosaccharide backbone and subsequent esterification with various organic acids. Studies on other oligosaccharide esters from P. tenuifolia, such as tenuifolioses, indicate they are oligosaccharides esterified with acids like acetic, benzoic, p-coumaric, and ferulic acid. researchgate.netjst.go.jp
Proposed Precursor Molecules and Their Derivation
The biosynthesis of natural products generally requires precursor compounds, chemical energy (such as ATP), and catalytic enzymes. rroij.com Biosynthetic pathways often utilize starting materials derived from central metabolic pathways like glycolysis, the pentose (B10789219) phosphate (B84403) cycle, and the citrate (B86180) cycle. core.ac.uk These central intermediates can be recruited for the biosynthesis of complex metabolites. core.ac.uk
For oligosaccharide esters like this compound, the precursor molecules would likely include monosaccharides (to form the oligosaccharide backbone) and the organic acids that form the ester linkages. While specific precursors for the oligosaccharide part of this compound are not explicitly mentioned, the biosynthesis of oligosaccharides involves the enzymatic assembly of sugar units. The acyl groups forming the ester bonds are derived from various metabolic pathways. For example, p-coumaric acid and ferulic acid, found in other P. tenuifolia oligosaccharide esters, are phenylpropanoids, derived from the shikimate pathway starting from phenylalanine. frontiersin.orgtestbook.com Acetyl-CoA is a central molecule in metabolism and serves as a carrier of acetyl groups, which can be incorporated into various natural products. testbook.com
Key Enzymatic Steps and Gene Clusters Involved in this compound Formation
Biosynthesis is a multi-step process catalyzed by enzymes. rroij.com These enzymes are often encoded by genes that may be organized in biosynthetic gene clusters (BGCs). frontiersin.orgnih.gov BGCs are groups of genes involved in the production of specialized metabolites. nih.gov
While the specific enzymes and gene clusters for this compound biosynthesis are not fully characterized in the provided information, research on P. tenuifolia has utilized transcriptome analysis to identify candidate genes involved in secondary metabolite biosynthesis, including putative enzymes in terpenoid backbone and phenylpropanoid biosynthesis pathways. nih.gov Enzymes like cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs) are commonly involved in the modification of natural products, including hydroxylation and glycosylation, respectively. nih.govthieme-connect.comresearchgate.netfrontiersin.org These enzymatic steps are likely crucial in forming the final structure of this compound, which involves both glycosidic and ester linkages. The esterification step would be catalyzed by acyltransferases.
Transcriptome analysis of P. tenuifolia has generated a large number of unigenes, and annotation has helped identify candidates involved in saponin (B1150181) biosynthesis. thieme-connect.com This suggests that similar approaches could be applied to identify genes involved in oligosaccharide ester biosynthesis.
Strategies for Elucidating Biosynthetic Intermediates
Elucidating biosynthetic pathways involves identifying the sequence of enzymatic reactions and the intermediate molecules formed during the process. Several techniques are employed for this purpose. Tracer techniques, using labeled compounds (e.g., with stable isotopes), can be used to track the incorporation of precursors into the final product and identify intermediates. core.ac.uksnscourseware.org Analysis of the labeling patterns in the final product and potential intermediates can provide insights into the pathway. core.ac.uk
Other strategies include the use of isolated plant organs or tissues, mutant strains, and grafting, which can help determine the synthesis site and the role of specific genes or enzymes. snscourseware.org Modern approaches like chemoproteomics, based on activity probes, can help identify functional enzymes involved in specific biosynthetic steps by profiling proteins that interact with substrates or intermediates. frontiersin.org This can accelerate the discovery of key biosynthetic genes. Transcriptome and co-expression network analysis can also help identify candidate genes involved in a pathway by looking for genes with similar expression patterns to known biosynthetic genes. nih.govthieme-connect.com
Potential for Heterologous Biosynthesis and Metabolic Engineering
The complexity of natural product structures often makes their production through traditional chemical synthesis challenging or economically unfeasible. rsc.orgmdpi.com Heterologous biosynthesis, which involves reconstituting biosynthetic pathways in a suitable host organism (like yeast or E. coli), offers a promising alternative for sustainable and scalable production. frontiersin.orgrsc.orgmdpi.commdpi.comnih.govnih.gov
Metabolic engineering strategies can be applied to optimize the production of natural products in heterologous hosts. This involves modifying the host organism's metabolism to increase the supply of precursor molecules, expressing the necessary plant biosynthetic genes, and optimizing the activity of the introduced enzymes. frontiersin.orgrsc.orgmdpi.comnih.gov For compounds like this compound, this would involve engineering a host to produce the required monosaccharides and organic acids, and introducing the genes encoding the glycosyltransferases and acyltransferases responsible for assembling the oligosaccharide ester.
While the specific heterologous biosynthesis of this compound is not detailed in the search results, the successful heterologous expression of other plant biosynthetic pathways, such as those for terpenoids and isoflavonoids, in hosts like Saccharomyces cerevisiae and Escherichia coli demonstrates the feasibility of this approach for complex plant natural products. frontiersin.orgresearchgate.netnih.govnih.gov Challenges in heterologous expression can include ensuring the functional expression of plant enzymes, particularly membrane-bound enzymes like some CYP450s, and optimizing metabolic flux towards the desired product. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 46933844 |
| 3,6'-Disinapoyl sucrose (B13894) | 10055215 |
| Tenuifoliside C | 11968391 |
| β-Amyrin | 104946 |
| 2,3-Oxidosqualene | 6436306 |
| Oleanolic acid | 7311 |
| Phenylalanine | 614 |
| Acetyl-CoA | 444493 |
| p-Coumaric acid | 637541 |
| Ferulic acid | 445858 |
| ATP | 5950 |
| Isopentenyl pyrophosphate (IPP) | 1177 |
| Dimethylallyl pyrophosphate (DMAPP) | 528189 |
| Glucose | 5793 |
Preclinical Pharmacological Activities and Molecular Mechanisms of Tenuifoliside a
Neuropharmacological Efficacy and Underlying Mechanisms
Tenuifoliside A exhibits a wide range of neuropharmacological effects, primarily centered around its neuroprotective and antidepressant-like activities. These effects are underpinned by its ability to modulate various cellular and molecular pathways crucial for neuronal health and function.
Neuroprotective and Anti-apoptotic Actions in Neuronal Systems
This compound has demonstrated significant neuroprotective and anti-apoptotic properties in various preclinical models. chemfaces.com These actions are critical for mitigating neuronal damage and promoting survival in the face of cellular stress and neurotoxic insults.
This compound has been shown to protect neuronal cells from apoptosis, a form of programmed cell death, induced by various stressors. researchgate.net For instance, it has been found to be effective against glutamate-induced damage in PC12 cells. mdpi.com In SH-SY5Y cells, this compound, along with other oligosaccharide esters from Polygala tenuifolia, demonstrated protective effects against apoptosis triggered by glutamate (B1630785) and hydrogen peroxide (H₂O₂). frontiersin.org This protection is associated with the inhibition of nitric oxide synthase (NOS) hyper-activation. frontiersin.orgnih.gov Furthermore, this compound has been observed to counteract the effects of corticosterone-induced neuronal damage, a model often used to simulate stress-related neuronal injury. spandidos-publications.com The anti-apoptotic effects of this compound are linked to its ability to modulate key signaling pathways involved in cell death and survival. researchgate.net
This compound has been shown to promote the viability and proliferation of various neuronal cell lines, highlighting its potential for fostering a healthy neuronal environment. chemfaces.comresearchgate.net
In C6 glioma cells , this compound has been found to increase cell viability. researchgate.net The neurotrophic mechanism in these cells is correlated with the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway and its downstream effectors, including the Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K) pathways. mdpi.comnutrahacker.com Specifically, this compound treatment led to increased levels of phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt), as well as enhanced release of BDNF. researchgate.netnih.gov
In PC12 cells , which are derived from a pheochromocytoma of the rat adrenal medulla, this compound has demonstrated a remarkable ability to protect against glutamate-induced damage. mdpi.com
In SH-SY5Y human neuroblastoma cells , this compound has shown protective effects against injury induced by corticosterone. mdpi.comfrontiersin.org It ameliorates neuronal viability in a dose-dependent manner and has been shown to increase the expression of BDNF and the phosphorylation of cAMP-response element-binding protein (CREB). frontiersin.orgnih.gov
| Cell Line | Stress Model | Observed Effects of this compound | Underlying Mechanisms |
|---|---|---|---|
| C6 glioma cells | General culture conditions | Increased cell viability | Activation of BDNF/TrkB-ERK/PI3K-CREB signaling pathway researchgate.netmdpi.comnih.govnutrahacker.com |
| PC12 cells | Glutamate-induced damage | Protection against cell damage | Not explicitly detailed in the provided context |
| SH-SY5Y neuroblastoma cells | Corticosterone-induced injury, Glutamate and H₂O₂ damage | Protection against injury, ameliorated neuron viability | Increased BDNF expression and CREB phosphorylation mdpi.comfrontiersin.orgnih.gov |
A key aspect of the neuroprotective action of this compound is its ability to induce and promote neurite outgrowth, a fundamental process in neuronal development and repair. spandidos-publications.com In PC12 cells, this compound treatment significantly increased the percentage of cells bearing neurites and promoted the extension of these neurites. spandidos-publications.com This effect was comparable to that of nerve growth factor (NGF), a well-known promoter of neurite outgrowth. spandidos-publications.com
The mechanism underlying this effect involves the activation of critical signaling pathways. This compound was shown to enhance the phosphorylation of both ERK and Akt, which are key molecules in neural differentiation. spandidos-publications.com The use of specific inhibitors for MEK (PD98059) and PI3K (LY294002) blocked the neurite outgrowth induced by this compound, confirming the involvement of the MEK/ERK and PI3K/Akt pathways. spandidos-publications.com Furthermore, this compound also promoted the phosphorylation of CREB, a transcription factor crucial for neuronal plasticity and survival, and this effect was inhibited by the MEK inhibitor. spandidos-publications.com This suggests that this compound promotes neurite extension through the activation of both the MEK/ERK/CREB and PI3K/Akt signaling pathways. spandidos-publications.com
| Cell Line | Key Findings | Signaling Pathways Implicated |
|---|---|---|
| PC12 cells | Significantly increased the percentage of neurite-bearing cells and promoted neurite extension. spandidos-publications.com | PI3K/AKT and MEK/ERK/CREB signaling pathways spandidos-publications.com |
| PC12 cells | Increased expression of the neural marker growth-associated protein (GAP-43). spandidos-publications.com | Downstream effect of the activated signaling pathways. |
Antidepressant-like Effects in Behavioral Models
In addition to its neuroprotective properties, this compound has exhibited significant antidepressant-like effects in various preclinical behavioral models. mdpi.comnih.gov These findings suggest its potential as a therapeutic agent for depressive disorders. The extract of Radix Polygalae, which contains this compound as a major active component, has been traditionally used to treat mental disorders. nih.gov
Studies using behavioral despair models, such as the tail suspension test, have shown that the administration of this compound can reduce immobility time in mice, an indicator of antidepressant activity. researchgate.net Interestingly, when combined with another active compound from Radix Polygalae, 3,6'-disinapoyl sucrose (B13894) (DISS), this compound demonstrated a synergistic antidepressant effect. researchgate.net This combination was more effective at reducing immobility time than either compound administered alone. researchgate.net
The antidepressant-like effects of this compound are believed to be mediated, at least in part, by its influence on monoaminergic neurotransmitter systems. nih.gov Monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, play a crucial role in the regulation of mood, emotion, and cognition. mdpi.comwikipedia.org Dysregulation of these systems is a key feature of depression. frontiersin.org
While the direct effects of this compound on the release and receptor expression of specific monoamine neurotransmitters are still under investigation, its broader impact on signaling pathways known to be modulated by antidepressants provides strong indirect evidence. For instance, the activation of the CREB-BDNF signaling pathway by this compound is a well-established mechanism shared by many antidepressant drugs. nih.govresearchgate.net The combination of this compound and DISS was found to increase the expression of BDNF in the hippocampus and cortex, and also to increase the protein levels of CREB, pCREB, and BDNF in the hippocampus. researchgate.net This suggests that this compound contributes to the regulation of neuroplasticity and neuronal function in brain regions critical for mood regulation. Extracts from Radix Polygalae have been shown to have antidepressant-like activity through the inhibition of triple monoamine reuptake, further suggesting a direct link to monoaminergic systems. nih.gov
Impact on Stress-Induced Behavioral Dysfunctions (in vivo animal models)
This compound has demonstrated potential in mitigating behavioral dysfunctions arising from stress in preclinical animal models. Research indicates that extracts from Polygala tenuifolia, the plant source of this compound, can alleviate anxiety-like behaviors in mice subjected to repeated restraint stress. researchgate.nettandfonline.comtandfonline.com These effects are linked to the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the brain-derived neurotrophic factor (BDNF) signaling pathway, both of which are crucial in the pathophysiology of stress-related psychiatric conditions. tandfonline.comtandfonline.com
Specifically focusing on this compound, studies have shown its activity in established models of behavioral despair, which are sensitive to antidepressant agents and are used to study the effects of stress. In vivo administration of this compound resulted in significant anti-immobility effects in both the tail suspension test (TST) and the forced swim test (FST) in mice. frontiersin.org These findings suggest that this compound may contribute to the antidepressant-like effects observed with Polygala tenuifolia extracts and possesses the ability to counteract behavioral deficits associated with stress. frontiersin.org The mechanism for these effects is thought to involve the regulation of key neurochemical systems and signaling pathways that are disrupted by chronic stress. tandfonline.comfrontiersin.org
Table 1: Effects of this compound on Stress-Related Behavioral Models
| Animal Model | Behavioral Test | Observed Effect of this compound | Reference |
|---|---|---|---|
| Mouse | Tail Suspension Test (TST) | Significant anti-immobility effect | frontiersin.org |
| Mouse | Forced Swim Test (FST) | Significant anti-immobility effect | frontiersin.org |
Cognitive Enhancing Properties
This compound, an oligosaccharide ester isolated from the roots of Polygala tenuifolia, has been identified as a contributor to the traditional use of the plant for improving memory and cognitive function. nih.govnutrahacker.comresearchgate.net Pharmacological studies have revealed its neuroprotective capabilities, which form the basis of its cognitive-enhancing potential. nutrahacker.comtaylorandfrancis.com
Research has shown that this compound can exert protective effects against corticosterone-induced injury in SH-SY5Y neuroblastoma cells, a common in vitro model for studying neurotoxicity and neuroprotection. frontiersin.orgresearchgate.net This suggests a mechanism for protecting neurons from stress-related damage. Furthermore, other related compounds from Polygala tenuifolia, such as Tenuifoliside B, have been shown to ameliorate scopolamine-induced memory impairment in rats. researchgate.net This effect is thought to be mediated by enhancing the cholinergic system, which is critical for learning and memory processes. researchgate.net The neuroprotective effects of this compound may be mediated through the BDNF/TrkB-ERK/PI3K-CREB signaling pathway, which is vital for neuronal survival and plasticity. taylorandfrancis.com These findings highlight the potential of this compound as a therapeutic agent for cognitive deficits. nutrahacker.comfrontiersin.org
Anti-inflammatory Efficacy and Cellular Signaling Pathways
This compound has been shown to possess significant anti-inflammatory properties. nih.govnih.gov Its efficacy is attributed to its ability to modulate key cellular signaling pathways involved in the inflammatory response. nih.govtargetmol.com Specifically, research has demonstrated that this compound mediates its anti-inflammatory effects through the inhibition of the nuclear factor-kappaB (NF-κB) and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov By targeting these critical signaling cascades, this compound effectively suppresses the production of various pro-inflammatory mediators that drive inflammatory processes. nih.gov
Modulation of Pro-inflammatory Mediators
The anti-inflammatory action of this compound is characterized by its comprehensive inhibition of key pro-inflammatory molecules. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to effectively reduce the synthesis and release of several critical mediators. nih.gov
This compound demonstrates a potent ability to control the overproduction of nitric oxide (NO), a key signaling and pro-inflammatory molecule. nih.govijbs.com In inflammatory conditions, excessive NO is generated by the enzyme inducible nitric oxide synthase (iNOS). nih.govsfu.ca Studies conducted in LPS-stimulated RAW 264.7 macrophages and murine peritoneal macrophages have shown that this compound significantly inhibits the production of NO. nih.gov This inhibition is achieved by downregulating the protein expression of iNOS, the enzyme responsible for its synthesis. nih.govcore.ac.uk By suppressing iNOS expression, this compound effectively curtails the excessive NO production that contributes to inflammatory pathology. nih.gov
Table 2: this compound's Impact on NO and iNOS
| Mediator | Cell Model | Stimulant | Effect of this compound | Reference |
|---|---|---|---|---|
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Inhibited Production | nih.gov |
| Nitric Oxide (NO) | Murine Peritoneal Macrophages | LPS | Inhibited Production | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 Macrophages | LPS | Inhibited Expression | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Murine Peritoneal Macrophages | LPS | Inhibited Expression | nih.gov |
Similar to its effects on the NO/iNOS system, this compound also regulates the production of prostaglandin (B15479496) E2 (PGE2), another central mediator of inflammation, pain, and fever. nih.govwikipedia.org The synthesis of PGE2 during an inflammatory response is primarily catalyzed by the inducible enzyme cyclooxygenase-2 (COX-2). csic.esmedsci.orgijbs.com Research has consistently shown that this compound treatment in LPS-stimulated macrophages leads to a marked reduction in PGE2 production. nih.gov This effect is directly linked to the ability of this compound to suppress the expression of the COX-2 enzyme, thereby blocking a key step in the inflammatory cascade. nih.govcore.ac.ukresearchgate.net
Table 3: this compound's Impact on PGE2 and COX-2
| Mediator | Cell Model | Stimulant | Effect of this compound | Reference |
|---|---|---|---|---|
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS | Inhibited Production | nih.gov |
| Prostaglandin E2 (PGE2) | Murine Peritoneal Macrophages | LPS | Inhibited Production | nih.gov |
| Cyclooxygenase-2 (COX-2) | RAW 264.7 Macrophages | LPS | Inhibited Expression | nih.gov |
| Cyclooxygenase-2 (COX-2) | Murine Peritoneal Macrophages | LPS | Inhibited Expression | nih.gov |
This compound also exerts its anti-inflammatory effects by suppressing the secretion of key pro-inflammatory cytokines. nih.gov Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are potent signaling proteins that orchestrate and amplify the inflammatory response. thermofisher.comnih.gov In studies using LPS-activated macrophages, this compound was found to significantly inhibit the production and release of both TNF-α and IL-1β. nih.gov This suppression of critical cytokines further underscores the compound's broad anti-inflammatory profile and its ability to interfere with multiple facets of the inflammatory process. nih.govnih.gov
Table 4: this compound's Impact on Pro-inflammatory Cytokines
| Cytokine | Cell Model | Stimulant | Effect of this compound | Reference |
|---|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 Macrophages | LPS | Suppressed Production | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Murine Peritoneal Macrophages | LPS | Suppressed Production | nih.gov |
| Interleukin-1beta (IL-1β) | RAW 264.7 Macrophages | LPS | Suppressed Production | nih.gov |
| Interleukin-1beta (IL-1β) | Murine Peritoneal Macrophages | LPS | Suppressed Production | nih.gov |
Downstream Signaling Pathway Interventions
This compound exerts its pharmacological effects by modulating key intracellular signaling cascades that are pivotal in cellular responses to inflammatory stimuli and in neuronal processes. The compound's influence is particularly notable on the Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound has been identified as an inhibitor of the NF-κB signaling pathway, a crucial regulator of inflammatory gene expression. koreascience.krplos.org The activation of this pathway is a hallmark of inflammatory responses. In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), particularly IκB-α. scirp.orgbiorxiv.org Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a cascade of events is triggered, leading to the activation of the IκB kinase (IKK) complex. scirp.orgbiorxiv.org IKK then phosphorylates IκB-α, tagging it for ubiquitination and subsequent degradation by the proteasome. core.ac.ukscispace.comnih.gov This degradation unmasks the nuclear localization signal (NLS) on the NF-κB subunits, allowing their translocation into the nucleus where they can initiate the transcription of pro-inflammatory genes. scirp.orgbiorxiv.org this compound intervenes in this pathway at critical junctures.
A key mechanism of this compound's anti-inflammatory action is its ability to prevent the nuclear translocation of the p65 subunit of NF-κB. researchgate.net In studies using LPS-stimulated murine peritoneal macrophages, it was observed that this compound effectively inhibited the migration of p65 from the cytoplasm into the nucleus. researchgate.net This inhibitory action is crucial because the nuclear presence of p65 is a prerequisite for its function as a transcription factor for a host of pro-inflammatory mediators. The prevention of p65 translocation by this compound is not an isolated event but is directly linked to its effects on the upstream regulator, IκB-α.
The retention of p65 in the cytoplasm by this compound is achieved by interfering with the phosphorylation and subsequent degradation of IκB-α. researchgate.net Research has demonstrated that in the presence of this compound, the LPS-induced phosphorylation of IκB-α is interrupted. researchgate.net By inhibiting the phosphorylation of IκB-α, this compound prevents its recognition by the ubiquitin ligase complex and its subsequent degradation by the proteasome. core.ac.uknih.gov As a result, IκB-α remains bound to the NF-κB p50/p65 heterodimer, effectively masking the NLS and sequestering the complex in the cytoplasm. This stabilization of the IκB-α/NF-κB complex is a central element of the anti-inflammatory properties of this compound. While the precise molecular target of this compound within the IKK complex is yet to be fully elucidated, its impact on IκB-α stability is a clear and significant finding.
The MAPK pathways are a set of parallel signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and survival. koreascience.kr this compound has been shown to modulate the activity of specific MAPK pathways, contributing to its anti-inflammatory and neuroprotective effects. koreascience.krplos.org The three major, well-characterized MAPK cascades are the c-Jun N-terminal kinase (JNK) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the p38 MAPK pathway. This compound exhibits a degree of specificity in its interaction with these pathways.
Preclinical studies have provided evidence for the specific inhibitory effect of this compound on the JNK signaling pathway as part of its anti-inflammatory mechanism. researchgate.net In LPS-stimulated murine peritoneal macrophages, the suppressive effect of this compound on inflammatory processes was linked to a significant decrease in the expression of phosphorylated JNK (p-JNK). researchgate.net The JNK pathway is known to be activated by cellular stress and inflammatory cytokines, leading to the phosphorylation of transcription factors such as c-Jun, which in turn regulate the expression of inflammatory genes. scirp.org By reducing the phosphorylation and thus the activation of JNK, this compound can dampen the inflammatory response mediated by this pathway.
In contrast to its inhibitory effect on the JNK pathway in the context of inflammation, this compound has been shown to promote the activation of the ERK pathway, which is associated with its neurotrophic and neuroprotective activities. The ERK pathway is critically involved in neuronal differentiation, survival, and synaptic plasticity. osti.gov Studies in PC12 cells, a common model for neuronal differentiation, have revealed that this compound promotes neurite outgrowth by activating the MEK/ERK signaling cascade. osti.gov This activation leads to a significant increase in the phosphorylation of ERK1/2. osti.gov
Further investigations in C6 glioma cells have shown that this compound can elicit a rapid and marked induction of ERK1/2 phosphorylation, with effects observed as early as 2 minutes and peaking at 5 minutes of treatment. biorxiv.org This activation of the ERK pathway by this compound is linked to the downstream phosphorylation of the cAMP response element-binding protein (CREB) and the subsequent expression of brain-derived neurotrophic factor (BDNF), highlighting a key mechanism for its neurotrophic effects. biorxiv.org
Data Tables
Table 1: Summary of this compound's Effects on NF-κB and MAPK Signaling Pathways
| Pathway Component | Effect of this compound | Cell Type | Reference |
| NF-κB Pathway | |||
| p65 Nuclear Translocation | Inhibited | Murine Peritoneal Macrophages | researchgate.net |
| IκB-α Phosphorylation | Interrupted | Murine Peritoneal Macrophages | researchgate.net |
| IκB-α Degradation | Interrupted | Murine Peritoneal Macrophages | researchgate.net |
| MAPK Pathway | |||
| JNK Phosphorylation | Decreased | Murine Peritoneal Macrophages | researchgate.net |
| ERK1/2 Phosphorylation | Increased | PC12 Cells, C6 Glioma Cells | biorxiv.orgosti.gov |
Mitogen-Activated Protein Kinases (MAPK) Pathway Modulation
Potential Interactions with p38 MAPK Signaling
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical cascade involved in cellular responses to a variety of external stressors, including inflammatory cytokines, oxidative stress, and UV radiation. nih.gov Activation of p38 MAPK coordinates molecular responses that influence gene expression, cell cycle, apoptosis, and inflammation. nih.gov Specifically, the p38-MAPK pathway is known to regulate the production of pro-inflammatory cytokines like TNF-α and IL-6 and is involved in osteoclast differentiation. nih.gov
While direct and extensive research on the specific interactions between this compound and the p38 MAPK pathway is still emerging, some studies indicate that the compound's mechanisms may involve this cascade. This compound has been noted for its anti-inflammatory effects, which are reportedly mediated through the inhibition of both NF-κB and MAPK pathways. The MAPK family includes p38, suggesting that this compound's anti-inflammatory properties could be at least partially attributable to modulation of p38 signaling.
Furthermore, significant cross-talk exists between the p38 MAPK and other signaling pathways known to be affected by this compound. For instance, studies have demonstrated that p38 MAPK can facilitate the activation of the ERK pathway in response to specific stimuli. encyclopedia.pub Given that this compound robustly activates the ERK cascade, it is plausible that its activity is influenced by a permissive or modulatory role of the p38 MAPK pathway. encyclopedia.pub The involvement of p38 MAPK in response to stress and in psychiatric and neurodegenerative contexts further supports its potential as a target or modulator in the pharmacological profile of this compound. fondazionetelethon.it
Comprehensive Molecular Target Delineation
Activation of Brain-Derived Neurotrophic Factor (BDNF) and Tropomyosin Receptor Kinase B (TrkB) Axis
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin for neuronal survival, differentiation, and synaptic plasticity. fondazionetelethon.it It exerts its effects by binding to its high-affinity receptor, Tropomyosin Receptor Kinase B (TrkB). frontiersin.org The activation of TrkB by BDNF initiates autophosphorylation of the receptor and triggers several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. fondazionetelethon.itfrontiersin.org
Preclinical studies suggest that the neuroprotective effects of this compound are mediated through the BDNF/TrkB axis. In C6 glioma cells, this compound was shown to enhance the release of BDNF. mdpi.com The significance of this pathway was demonstrated by the use of K252a, a TrkB antagonist, which blocked the this compound-induced phosphorylation of downstream targets like ERK, Akt, and CREB. mdpi.com This indicates that the activation of the BDNF/TrkB signaling axis is a critical upstream event in the molecular mechanism of this compound. mdpi.com Further evidence points to this compound preventing the downregulation of BDNF/TrkB signaling under pathological conditions. mdpi.com
Regulation of the Extracellular Signal-Regulated Kinase (ERK) Signaling Cascade
The Extracellular Signal-Regulated Kinase (ERK) pathway, a major component of the broader MAPK signaling system, is central to the regulation of cell proliferation, differentiation, and survival. omicsonline.orgmdpi.com The cascade typically involves the activation of a MAPKKK (like Raf) which then phosphorylates and activates a MAPKK (MEK1/2), which in turn phosphorylates and activates ERK1/2. omicsonline.org
This compound has been shown to be a potent activator of the ERK signaling cascade. In PC12 cells, treatment with this compound significantly increased the phosphorylation of ERK1/2. nih.govsav.sk This activation is functionally important for its observed effects on neurite outgrowth. The use of PD98059, a specific inhibitor of the upstream kinase MEK, was found to significantly inhibit the neurite formation induced by this compound. nih.govsav.sk This demonstrates that the integrity of the MEK/ERK pathway is essential for the neuritogenic effects of the compound. nih.gov The activation of ERK signaling by this compound positions it as a key regulator of neuronal differentiation and plasticity. mdpi.comnih.gov
Involvement of the Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another fundamental cascade that governs cell survival, growth, and proliferation. Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates downstream kinases, most notably Akt.
Research has firmly implicated the PI3K/Akt pathway in the molecular actions of this compound. nih.gov In both PC12 and C6 glioma cells, this compound treatment leads to the enhanced phosphorylation of Akt at Ser473. mdpi.comnih.govnih.gov The functional relevance of this activation was confirmed in studies using LY294002, a specific pharmacological inhibitor of PI3K. nih.govnih.gov Application of LY294002 suppressed the neurite outgrowth in PC12 cells and blocked the enhanced cell viability in C6 glioma cells that was induced by this compound. mdpi.comnih.gov These findings indicate that the PI3K/Akt pathway is a critical component of this compound's neurotrophic and pro-survival signaling. mdpi.comnih.gov
Phosphorylation of Cyclic AMP Response Element Binding Protein (CREB)
Cyclic AMP Response Element Binding Protein (CREB) is a cellular transcription factor that plays a vital role in neuronal plasticity, learning, and memory. It is activated through phosphorylation at Ser133 by several upstream kinases, including Akt and ERK.
This compound has been demonstrated to promote the phosphorylation of CREB. mdpi.comnih.gov This effect appears to be a downstream consequence of the activation of both the ERK and PI3K/Akt pathways. mdpi.com In PC12 cells, the increased phosphorylation of CREB induced by this compound was completely inhibited by the MEK inhibitor PD98059. nih.govnih.gov Similarly, in C6 glioma cells, the enhanced phosphorylation of CREB was reversed by both the MEK inhibitor U0126 and the PI3K inhibitor LY294002. mdpi.com This positions CREB as a key downstream effector molecule that integrates signals from multiple pathways activated by this compound to mediate its effects on neuronal function. mdpi.comnih.gov
| Molecular Target/Pathway | Cell Model | Observed Effect of this compound | Inhibitor Used | Outcome of Inhibition | Reference |
|---|---|---|---|---|---|
| BDNF/TrkB | C6 glioma | Enhanced BDNF release | K252a (TrkB antagonist) | Blocked phosphorylation of ERK, Akt, and CREB | mdpi.com |
| ERK (p-ERK) | PC12, C6 glioma | Increased phosphorylation | PD98059, U0126 (MEK inhibitors) | Inhibited neurite outgrowth and CREB phosphorylation | mdpi.comnih.govnih.gov |
| PI3K/Akt (p-Akt) | PC12, C6 glioma | Increased phosphorylation | LY294002 (PI3K inhibitor) | Inhibited neurite outgrowth and cell viability | mdpi.comnih.govnih.gov |
| CREB (p-CREB) | PC12, C6 glioma | Increased phosphorylation | PD98059, LY294002 | Blocked CREB phosphorylation | mdpi.comnih.gov |
| Ca2+ Homeostasis | Not specified | Prevented intracellular calcium overload | Not applicable | Not applicable | mdpi.com |
Modulation of Intracellular Ion Homeostasis (e.g., Ca2+ dynamics)
Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates a vast array of neuronal functions, from neurotransmitter release and synaptic plasticity to gene expression and cell death. The maintenance of Ca2+ homeostasis, characterized by a low resting cytosolic concentration and precisely controlled transient increases, is critical for neuronal health. Dysregulation of Ca2+ homeostasis, often leading to intracellular calcium overload, is a common factor in neuronal damage and neurodegeneration.
Preclinical findings indicate that this compound plays a role in maintaining neuronal calcium homeostasis. One study highlighted that this compound prevented intracellular calcium overload in a model of neuronal stress. mdpi.com While the precise molecular mechanisms of this action are still under investigation, this effect is highly significant. The control of intracellular Ca2+ levels is managed by a complex interplay of channels and transporters on the plasma membrane and the membranes of intracellular stores like the endoplasmic reticulum (ER). nih.gov By preventing Ca2+ overload, this compound may protect against the activation of detrimental downstream pathways, such as those involving calpains and subsequent cell death cascades. mdpi.com This ability to modulate Ca2+ dynamics represents a key aspect of its neuroprotective profile.
Enzyme Specificity and Inhibition Studies (e.g., Cytochrome P450 enzymes by related tenuifolisides)
While direct studies on the interaction between this compound and Cytochrome P450 (CYP450) enzymes are limited, research on related compounds from the same plant, Polygala tenuifolia, provides valuable insights. One such study focused on Tenuifoliside C, an oligosaccharide ester similar to this compound. This research demonstrated that Tenuifoliside C exhibits inhibitory effects on a specific CYP450 enzyme.
Notably, Tenuifoliside C was found to significantly inhibit the activity of CYP2E1. Current time information in CN. The study evaluated this inhibition by observing the 6-hydroxylation of chlorzoxazone, a known probe substrate for CYP2E1. Current time information in CN. This finding suggests that certain tenuifolisides possess the potential to modulate the metabolism of various substances that are substrates for this enzyme. However, further research is required to determine if this compound shares this inhibitory profile against CYP2E1 or other CYP450 isoforms.
| Compound | Enzyme | Effect | Substrate Used in Study |
| Tenuifoliside C | CYP2E1 | Significant inhibition | Chlorzoxazone |
Synergistic and Antagonistic Pharmacological Interactions in Multi-Component Systems
The therapeutic potential of this compound appears to be enhanced when used in combination with other phytochemicals, a concept central to the use of multi-component systems in traditional medicine. researchgate.net Research has demonstrated clear synergistic interactions, particularly in the context of neuroprotection.
A significant synergistic neuroprotective effect was observed when this compound (TFSA) was combined with 3,6'-Disinapoyl sucrose (DISS), another active oligosaccharide ester isolated from Polygala tenuifolia. nih.govnih.gov A study investigating their combined effect on glutamate-induced damage in SH-SY5Y cells revealed that the co-administration of TFSA and DISS resulted in a more potent protective effect than either compound alone. nih.govnih.gov The combination index (CI) for this interaction was calculated to be 0.31, indicating a clear synergistic effect. nih.gov
This synergy is believed to stem from their complementary mechanisms of action, both converging on the cyclic AMP-responsive element-binding protein (CREB) signaling pathway. nih.govnih.gov The combination of TFSA and DISS led to an additive increase in the phosphorylation of CREB and the expression of brain-derived neurotrophic factor (BDNF), both crucial for neuronal survival and function. nih.govnih.gov
| Combination | Cell Line | Effect | Mechanism | Combination Index (CI) |
| This compound (TFSA) + 3,6'-Disinapoyl sucrose (DISS) | SH-SY5Y | Synergistic neuroprotection | Additive upregulation of pCREB and BDNF expression via complementary pathways | 0.31 |
Furthermore, the use of Polygala tenuifolia, the source of this compound, in traditional Chinese medicine formulations often involves its combination with other herbs, suggesting a long-standing empirical understanding of its synergistic potential. researchgate.net For instance, the herb pair of Polygala tenuifolia and Acorus tatarinowii is frequently utilized in formulas for the treatment of Alzheimer's disease. frontiersin.org This traditional pairing suggests a synergistic action in improving cognitive function, although the specific molecular interactions between this compound and the constituents of Acorus tatarinowii require further elucidation. frontiersin.org
Currently, there is a lack of specific research detailing any antagonistic pharmacological interactions involving this compound in multi-component systems.
Based on a comprehensive review of the scientific literature, it is not possible to generate an article that strictly adheres to the requested outline for this compound. The publically available research on this specific compound does not cover the detailed computational studies as specified in the instructions.
Specifically, there is a lack of published research for this compound in the following key areas of the provided outline:
Structure Activity Relationship Sar and Computational Studies of Tenuifoliside a
In Silico Screening and Virtual Library Design for Optimized Bioactivity:There are no found studies focusing on the creation and screening of virtual libraries based on the Tenuifoliside A scaffold.
While some research exists on the biological activities of this compound and isolated molecular docking simulations for unrelated targets, the depth of data required to thoroughly address each section of the requested outline with detailed, specific research findings is not available. Generating content for the specified structure would require speculation and generalization from studies on other compounds, which would violate the instructions for scientific accuracy and a strict focus on this compound.
Advanced Methodological Approaches in Tenuifoliside a Research
In Vitro Systems for Mechanistic Investigation
In vitro systems are crucial for dissecting the cellular and molecular mechanisms underlying the biological activities of Tenuifoliside A. These models allow for controlled experiments to investigate specific pathways and interactions.
Mammalian Cell Culture Models and Assays for Signaling Pathways
Various mammalian cell lines are utilized to study the effects of this compound on cellular processes and signaling pathways. Rat glioma C6 cells have been used to investigate the neurotrophic and anti-apoptotic effects of this compound. Studies in C6 cells have shown that this compound can promote cell viability and proliferation in a concentration-dependent manner within a certain range (e.g., 6-30 μM), although higher concentrations (e.g., 60 μM) may exhibit toxic effects, indicated by the release of lactate (B86563) dehydrogenase (LDH). medchemexpress.com this compound has been demonstrated to induce rapid phosphorylation of ERK1/2 in C6 cells, peaking at 5 minutes, and this effect is partially blocked by the ERK inhibitor U0126. medchemexpress.com Further research in C6 cells suggests that the neuroprotective effects of this compound may be mediated through the BDNF/TrkB-ERK/PI3K-CREB signaling pathway. nih.govresearchgate.net this compound increased the levels of phospho-ERK and phospho-Akt and enhanced the release of BDNF, effects that were inhibited by specific inhibitors of ERK and PI3K, respectively. nih.gov
PC12 cells, a cell line derived from rat pheochromocytoma, are widely used as a model for investigating neurite outgrowth. spandidos-publications.com Studies using PC12 cells have shown that this compound promotes neurite extension and increases the expression of the neuronal marker GAP43. spandidos-publications.com This neuritogenic effect is associated with the activation of the PI3K/AKT and MEK/ERK/CREB signaling pathways. spandidos-publications.com Inhibition of MEK and PI3K with PD98059 and LY294002, respectively, significantly inhibited this compound-induced neurite outgrowth and corresponding protein phosphorylation. spandidos-publications.com
SH-SY5Y cells, a human neuroblastoma cell line, have also been employed to study the neuroprotective effects of this compound, particularly against corticosterone-induced neuron damage. spandidos-publications.comnih.gov
RAW264.7 macrophages and murine peritoneal macrophages are utilized to investigate the anti-inflammatory effects of this compound. chemfaces.commdpi.comresearchgate.net In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), prostaglandin (B15479496) E2 (PGE2), and cyclooxygenase (COX)-2. chemfaces.comresearchgate.net this compound also suppresses the production of pro-inflammatory cytokines like tumor necrosis factor (TNF)-α and interleukin (IL)-1β. chemfaces.comresearchgate.net Mechanistically, this compound has been found to inhibit the activation of nuclear factor-kappaB (NF-κB) by interrupting the phosphorylation and degradation of inhibitor kappa B (IκB)-α in LPS-stimulated murine peritoneal macrophages. researchgate.net
Primary Neuronal Cultures and Glial Cell Line Assessments
Primary neuronal cultures, typically derived from rodent brains (e.g., hippocampus or cortex), offer a more physiologically relevant model compared to immortalized cell lines for studying neuronal function, morphology, and neurotoxicity. thermofisher.commdpi.comnih.govnih.gov These cultures can be used to assess the direct effects of this compound on neuronal viability, differentiation, and synaptic activity. A common challenge in primary neuronal cultures is the presence and potential overgrowth of glial cells, which can affect assay sensitivity and reproducibility. thermofisher.comnih.gov Methods exist to reduce glial cell populations in primary neuronal cultures, often involving anti-mitotic molecules, although some can be toxic to neurons. thermofisher.com Co-culture systems of primary neurons and glial cells are also used to mimic the complex interactions within the central nervous system and are valuable for studying neuron-glial biology in a more physiological context. mdpi.comnih.govfrontiersin.org While the search results mention the use of primary neuronal cultures and glial cell assessments in general neuroscience research, specific detailed findings regarding this compound in these precise models were not extensively provided, beyond the use of PC12 cells as a neuronal model.
High-Throughput Screening for Receptor Binding and Enzyme Activity
High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds for their activity against specific biological targets, such as receptors or enzymes. atrandi.comnih.govresearchgate.netbasicmedicalkey.com HTS assays can be affinity-based, measuring the binding of a molecule to a target, or functional, assessing a biological effect triggered by the interaction. atrandi.comnih.gov These methods are valuable for identifying potential targets of this compound or for screening derivatives for enhanced activity. While the search results describe HTS methodologies for receptor binding and enzyme activity in general atrandi.comnih.govresearchgate.netbasicmedicalkey.commdpi.com, specific applications of HTS to investigate this compound's interaction with particular receptors or enzymes were not detailed. However, the anti-inflammatory effects of this compound involving the inhibition of enzymes like iNOS and COX-2 in macrophage models suggest that enzyme activity assays could be relevant HTS applications for this compound. chemfaces.comresearchgate.net
Gene Expression Profiling
Gene expression profiling techniques, such as quantitative PCR (qPCR) and RNA sequencing (RNA-Seq), are used to measure the levels of specific mRNA transcripts in cells or tissues, providing insights into how gene expression is affected by a compound like this compound. bio-rad.comthermofisher.comthermofisher.comnih.govnih.gov qPCR is a widely used method for quantifying gene expression and verifying differential gene expression profiles. bio-rad.comthermofisher.comnih.gov RNA-Seq provides a more comprehensive analysis of the transcriptome, allowing for the discovery of differentially expressed genes without prior knowledge of which genes are involved. bio-rad.comthermofisher.comthermofisher.com While the search results discuss gene expression profiling methods bio-rad.comthermofisher.comthermofisher.comnih.govnih.gov, specific research findings detailing the impact of this compound on gene expression profiles using qPCR or RNA-Seq were not prominently featured. However, the observed effects of this compound on signaling pathways like ERK, PI3K, and NF-κB medchemexpress.comchemfaces.comspandidos-publications.comnih.govresearchgate.net imply that changes in the expression of genes downstream of these pathways would be expected and could be investigated using these techniques.
Proteomic Analysis
Proteomic analysis focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. Techniques such as Western blotting and mass spectrometry-based proteomics are employed in this area. researchgate.netnautilus.bioresearchgate.netmedigraphic.com Western blotting is a common method for detecting and quantifying specific proteins, often used to validate findings from other proteomic approaches or to assess the phosphorylation status of proteins in signaling pathways. researchgate.netmedigraphic.com Mass spectrometry-based proteomics allows for the identification and quantification of thousands of proteins in a sample, providing a broader view of the cellular proteome. nautilus.bioresearchgate.netnih.gov It can also be used to detect post-translational modifications like phosphorylation. nautilus.bio Studies on this compound have utilized Western blotting to examine the phosphorylation levels of key proteins in signaling pathways, such as phospho-ERK and phospho-Akt in C6 and PC12 cells. medchemexpress.comspandidos-publications.comnih.gov While mass spectrometry-based proteomics is a powerful tool for comprehensive protein analysis nautilus.bioresearchgate.netnih.gov, specific applications of this technique to study the global proteomic changes induced by this compound were not detailed in the provided search results.
In Vivo Preclinical Models for Efficacy and Systemic Effects
In vivo preclinical models, typically involving rodents, are essential for evaluating the efficacy of this compound in a living system and assessing its systemic effects. These models are used to study the compound's impact on complex biological processes and behaviors relevant to potential therapeutic applications, such as neurological disorders and inflammation. Studies have investigated the effects of Polygala tenuifolia extracts and some of its components, including tenuifolin (B1142182) and tenuifoliside B, in animal models related to cognitive deficits, depression, and neuroinflammation. nih.govtaylorandfrancis.comresearchgate.netfrontiersin.orgtmrjournals.com While the search results indicate that this compound has neuroprotective and antidepressant-like effects and that Polygala tenuifolia extracts containing this compound have been studied in animal models medchemexpress.comnih.govtaylorandfrancis.comresearchgate.nettmrjournals.com, specific detailed findings solely focused on the in vivo efficacy and systemic effects of isolated this compound in preclinical models were not extensively provided in the snippets. However, the known effects of related compounds and extracts suggest that in vivo studies on this compound would likely focus on neurological and inflammatory conditions.
Rodent Models of Neurological Disorders (e.g., Depression models, Cognitive Impairment models)
Rodent models are extensively used to investigate the effects of this compound and related compounds on neurological disorders, including depression and cognitive impairment. Studies have indicated that this compound possesses neuroprotective properties tmrjournals.com. Tenuifoliside B, a closely related compound also found in Polygala tenuifolia, has been identified as a primary active ingredient contributing to enhanced cognitive function tmrjournals.com. Research using PC12 cells, a model for neuronal cells, demonstrated that this compound, along with Sibiricose A5, offered protection against glutamate-induced injury tmrjournals.com.
Further studies utilizing Polygala tenuifolia extracts, which contain this compound, have shown promising results in various rodent models. Tenuifolin, often discussed in the context of Polygala tenuifolia's neuroactive compounds, has been shown to improve learning and memory deficits in APP/PS1 transgenic mouse models of Alzheimer's disease (AD) researchgate.netnih.gov. Treatment with tenuifolin in these models reversed spatial learning and memory deficits and reduced neuronal apoptosis in hippocampal regions researchgate.net. Tenuifolin also alleviated cognitive deficits induced by the intrahippocampal injection of Aβ25-35 in mice nih.gov. In a model of sleep deprivation-induced cognitive deficits in mice, tenuifolin demonstrated ameliorative effects researchgate.net.
Extracts of Polygala tenuifolia containing this compound have also been found to prevent cognitive deficits in 5XFAD mice, another AD model researchgate.net. Research on Radix Polygalae, the root of Polygala tenuifolia, highlighted its antidepressant-like effects in animal models nih.govfrontiersin.org. These effects are potentially mediated through various mechanisms, including the improvement of neural cell health, regulation of the hypothalamic–pituitary–adrenal (HPA) axis, increased superoxide (B77818) dismutase (SOD) activity, decreased monoamine oxidase (MAO) activity, promotion of autophagy, inhibition of neuroinflammation, and regulation of glutamate (B1630785) receptors nih.govfrontiersin.org. Specifically, Radix Polygalae extract exhibited antidepressant activity in behavioral despair mice and induced rats, potentially by promoting autophagy and inhibiting neuroinflammation nih.gov. This compound has also been reported to exert neuroprotective effects on rat glioma cells via the BDNF/TrkB-ERK/PI3K-CREB signaling pathway nutrahacker.com.
Animal Models of Inflammation
Animal models of inflammation have been instrumental in evaluating the anti-inflammatory potential of this compound. Studies have demonstrated that this compound exhibits an anti-inflammatory effect in macrophages stimulated with lipopolysaccharide (LPS) nih.govjst.go.jp. This effect is associated with the inhibition of the c-Jun N-terminal kinase (JNK) and NF-κB signaling pathways in these cells nih.govjst.go.jp.
Beyond cellular models, Polygala tenuifolia extract, containing this compound, has been shown to alleviate inflammation in animal models of disease. In a mouse model of stress-exacerbated atopy-like skin dermatitis, the extract significantly reduced inflammation mdpi.com. Furthermore, Polygala tenuifolia extract demonstrated anti-inflammatory effects in a rat model of non-alcoholic fatty liver disease (NAFLD) frontiersin.org. This compound is recognized for its strong anti-inflammatory potential frontiersin.org.
However, it is worth noting that studies on raw Polygala tenuifolia in rats showed an increase in inflammatory markers (IL-6, IL-8, and TNF-α) in gastrointestinal tissue, suggesting a context-dependent or processing-related effect on inflammation nih.gov. Processed Polygala tenuifolia exhibited a weaker inflammatory effect in this context nih.gov. Research focusing specifically on this compound generally highlights its anti-inflammatory mechanisms and effects in relevant disease models.
Immunological and Inflammatory Marker Analysis in Animal Tissues
Analysis of immunological and inflammatory markers in animal tissues provides crucial insights into the mechanisms underlying this compound's effects. In a postoperative cognitive dysfunction model in elderly rats, Polygala tenuifolia extract significantly inhibited the mRNA and protein expression levels of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8), in hippocampal tissues frontiersin.org.
In the context of sleep deprivation-induced cognitive deficits in mice, tenuifolin treatment led to a reduction in the production of pro-inflammatory cytokines (IL-1β, IL-6, and IL-18) and activated microglia in the hippocampus researchgate.net. Concurrently, tenuifolin stimulated the generation of the anti-inflammatory cytokine interleukin-10 (IL-10) researchgate.net. In mice with cognitive impairment, tenuifolin decreased the expression of NLRP3, ASC, and caspase-1, and consequently downregulated the expression of IL-6, IL-1β, and IL-18 frontiersin.org.
As mentioned previously, raw Polygala tenuifolia was associated with increased concentrations of IL-6, IL-8, and TNF-α in the gastrointestinal tissue of rats nih.gov. In the NAFLD rat model, Polygala tenuifolia extract containing this compound mitigated inflammation and oxidative stress, as evidenced by changes in the protein expression levels of inflammatory and oxidative stress-related markers such as COX1, COX2, IL-1β, IL-6, TNF-α, KEAP1, Nrf2, and HO-1 in liver tissue frontiersin.org.
Neurobehavioral Assays and Cognitive Function Assessments
Neurobehavioral assays and cognitive function assessments are essential for evaluating the impact of this compound on behavior and cognitive abilities in rodent models. Tenuifolin treatment has been shown to reverse spatial learning and memory deficits in APP/PS1 transgenic AD mice researchgate.net. In mice subjected to sleep deprivation, tenuifolin improved both short- and long-term memory impairments, as assessed by tests such as the Y-maze, object identification, and step-through tests researchgate.net.
Polygala tenuifolia extract, which contains this compound, prevented cognitive deficits in 5XFAD mice researchgate.net. Radix Polygalae, containing this compound, has been demonstrated to improve learning and memory in elderly rats in a postoperative cognitive dysfunction model frontiersin.org. Furthermore, Radix Polygalae extract exhibited antidepressant-like effects in behavioral despair mice and induced rats, which are typically evaluated using tests like forced swimming and tail suspension tests nih.govfrontiersin.org. Tenuifoliside B, a compound structurally related to this compound, has also been shown to improve learning and memory impairment and enhance cognitive function in rats tmrjournals.comnutrahacker.com.
Bioanalytical Methods for Compound Detection and Quantification in Biological Matrices
Accurate detection and quantification of this compound in biological matrices are critical for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used bioanalytical method for the quantitative analysis of tenuifolin (and by extension, this compound, given their close relation and co-occurrence) in biological samples such as rat plasma and tissue researchgate.net.
Sample preparation often involves a single-step protein precipitation using methanol (B129727) for biological matrices like rat plasma and tissue homogenates researchgate.net. Separation of the compounds is typically achieved using high-performance liquid chromatography (HPLC) with a C18 column and an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water containing a small percentage of formic acid researchgate.net.
Detection and quantification are commonly performed using multiple reaction monitoring (MRM) in negative electrospray ionization mode for tenuifolin researchgate.net. Specific ion transitions are monitored; for tenuifolin, the transition m/z M-H 679.4 → 455.4 has been reported researchgate.net. For this compound (TFSA), quantitative analysis in rat plasma has been performed using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) in positive MRM mode nih.gov. The precursor ion and product ion for TFSA were reported as m/z 681.3 → 443.3 nih.gov.
Bioanalytical methods for this compound and related compounds are subject to rigorous validation to ensure their reliability. Parameters such as linearity, accuracy, limit of detection (LOD), and limit of quantification (LOQ) are evaluated researchgate.net. For this compound, a method showed good linearity over a concentration range of 1 to 2000 ng/mL with a high correlation coefficient (r > 0.994) nih.gov. Extraction recovery and matrix effect are also assessed to ensure the method's robustness nih.gov. Reported extraction recoveries for this compound were within the range of 85.2–103.4%, and matrix effects were within 85.5–103.3% nih.gov. UHPLC-triple quadrupole MS (TQ MS) with MRM modes is considered a reliable technique for quantitative analysis due to its high sensitivity, precision, and accuracy scienceopen.com. Strategies, including putative MRM based on LC-MS, have been developed to address the quantification of components, even those lacking readily available reference standards scienceopen.com.
Future Trajectories and Unanswered Questions in Tenuifoliside a Research
Exploration of Novel Therapeutic Indications and Biological Activities
Current research highlights Tenuifoliside A's anti-apoptotic, neuroprotective, and anti-inflammatory effects, mediated partly through the inhibition of NF-κB and MAPK pathways. chemfaces.comtargetmol.comncats.io It has shown potential in addressing conditions like neurasthenia, amnesia, and inflammation, and exhibits antidepressant-like effects. chemfaces.commedchemexpress.com this compound has also demonstrated cytoprotective effects on neuronal cells and promotes neurite outgrowth in PC12 cells. chemfaces.comspandidos-publications.comglpbio.com
Future research can delve into novel therapeutic indications beyond these established areas. Given its anti-inflammatory and antioxidant properties, exploring its potential in other inflammatory diseases or conditions associated with oxidative stress is a logical next step. chemfaces.comfrontiersin.orgnih.gov The protective effects observed in neuronal cells suggest potential applications in a wider range of neurodegenerative disorders beyond those currently studied. chemfaces.commedchemexpress.comnih.govnih.govfrontiersin.org Additionally, investigating its impact on other biological processes where NF-κB and MAPK pathways play a crucial role could reveal new therapeutic avenues. chemfaces.comtargetmol.comncats.io
Identification and Validation of Additional Molecular Targets
While this compound is known to inhibit the NF-κB and MAPK pathways, and influence the ERK/CREB/BDNF signaling pathway, the full spectrum of its molecular targets is likely broader. chemfaces.comtargetmol.comncats.iomedchemexpress.comspandidos-publications.comglpbio.com Research indicates its involvement in promoting cell proliferation through the ERK/CREB/BDNF pathway in C6 cells and enhancing the phosphorylation of ERK and Akt. medchemexpress.comspandidos-publications.com It also appears to influence the PI3K/AKT and MEK/ERK/CREB signaling pathways in promoting neurite outgrowth. spandidos-publications.com Furthermore, studies on Polygala tenuifolia extracts, which contain this compound, suggest effects on the hypothalamic–pituitary–adrenal (HPA) axis, neurotransmitter release, and receptors like A2AR, NMDA-R, and GluR. nih.govfrontiersin.org
Identifying and validating these and other potential molecular targets is crucial for a comprehensive understanding of this compound's pharmacological profile. Techniques such as affinity chromatography, pull-down assays, and advanced proteomic approaches could be employed to pinpoint direct binding partners. nih.gov Further research is needed to clarify the detailed mechanisms underlying its observed pharmacological effects in various in vitro and in vivo models. nih.govfrontiersin.org
Application of Systems Biology Approaches for Comprehensive Understanding
Systems biology, which involves the computational and mathematical analysis of complex biological systems using a holistic approach, offers a powerful framework for understanding the intricate actions of this compound. reddit.comisbscience.orgwikipedia.org By integrating data from various "omics" areas such as genomics, proteomics, and metabolomics, researchers can construct comprehensive predictive models to simulate the compound's behavior within biological systems. isbscience.orgwikipedia.org
Development of Advanced Preclinical Models for Disease Mimicry
While in vitro studies using cell lines like RAW264.7, murine peritoneal macrophages, SY5Y, C6, and PC12 cells have provided valuable insights into this compound's activities, and some in vivo studies in rodents have been conducted, the development and utilization of more advanced preclinical models are essential for better disease mimicry and predicting clinical outcomes. chemfaces.commedchemexpress.comspandidos-publications.comnih.govfrontiersin.org
Future research should aim to employ more complex and clinically relevant animal models that better recapitulate the multifaceted nature of human diseases, particularly neurodegenerative and inflammatory conditions. nih.govsemanticscholar.org This could include genetically modified animal models, aged animal models, or models that combine multiple pathological features. researchgate.netfrontiersin.org Such models would allow for a more accurate assessment of this compound's efficacy, pharmacokinetics, and pharmacodynamics in a physiological context closer to human disease.
Interdisciplinary Collaborations in Natural Product Drug Discovery
The journey from identifying a natural product like this compound to developing it into a therapeutic agent is complex and requires expertise from various disciplines. Interdisciplinary collaborations are crucial for advancing this compound research effectively. frontiersin.orgactascientific.commedicinesfromthesea.com
Future efforts should focus on fostering collaborations between botanists who can ensure sustainable sourcing and identification of Polygala tenuifolia, chemists who can optimize isolation and characterization techniques or synthesize analogs, pharmacologists who can design and execute rigorous in vitro and in vivo studies, and computational biologists who can apply systems biology and cheminformatics approaches. frontiersin.orgactascientific.comscielo.org.mx Collaborations with clinicians could also help bridge the gap between preclinical findings and potential clinical applications, guiding research towards addressing unmet medical needs. frontiersin.org Such partnerships, involving academic institutions, research institutes, and potentially industry, are vital for accelerating the discovery and development pipeline for natural product-derived compounds like this compound. globalhealthprogress.org
Q & A
Basic Research Questions
Q. What validated methodologies are recommended for identifying and quantifying Tenuifoliside A in Polygala tenuifolia extracts?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 230–260 nm for quantification. Calibrate with a reference standard (purity ≥98%) and validate using spiked recovery tests . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR and C-NMR) with mass spectrometry (MS) to resolve isomers like Tenuifoliside C, which shares a similar molecular formula but distinct stereochemistry .
Q. How should researchers design in vitro experiments to assess this compound’s neuroprotective effects?
- Methodological Answer :
- Cell lines : Rat C6 glioma cells are standard for neuroprotection studies due to their relevance to ERK/CREB/BDNF signaling .
- Dosage : Optimize concentrations between 0.6–60 μM, noting that cytotoxicity (via LDH release assays) occurs at ≥60 μM .
- Controls : Include ERK inhibitors (e.g., U0126) to validate pathway-specific effects. Pre-treat cells with inhibitors 1 hour before this compound exposure .
Advanced Research Questions
Q. How can contradictory data on this compound’s dual neuroprotective and cytotoxic effects be resolved experimentally?
- Methodological Answer :
- Dose-response analysis : Use sigmoidal curve fitting to determine IC values for cytotoxicity (e.g., MTT assay) and EC for neuroprotection (e.g., BDNF expression via ELISA).
- Time-course studies : Monitor ERK phosphorylation at 2–30 minutes post-treatment to distinguish transient vs. sustained activation .
- Comparative models : Validate findings in primary neuronal cultures or 3D organoid models to reduce glioma-specific artifacts .
Q. What experimental frameworks are suitable for studying this compound’s synergistic effects with other compounds (e.g., 3,6′-disinapoyl sucrose)?
- Methodological Answer :
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism (CI <1) or antagonism (CI >1) in antidepressant models (e.g., forced swim test) .
- Pathway mapping : Perform RNA sequencing or phosphoproteomics to identify overlapping targets (e.g., BDNF upregulation) and off-target effects .
Q. How can researchers address batch-to-batch variability in this compound isolation from plant sources?
- Methodological Answer :
- Standardized extraction : Use accelerated solvent extraction (ASE) with 70% ethanol at 100°C to maximize yield and reproducibility .
- Quality control : Implement HPLC fingerprinting with ≥10 marker peaks to authenticate extracts, referencing the 2024 study on Fuzheng Capsules .
Data Analysis & Reporting Guidelines
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Methodological Answer :
- Non-linear regression : Fit dose-response data to a four-parameter logistic model (GraphPad Prism) to calculate Hill slopes and maximal efficacy .
- Multiple comparisons : Apply Tukey’s post-hoc test after ANOVA to compare treatment groups, with significance thresholds at p<0.05 (two-tailed) .
Q. How should researchers document experimental protocols for reproducibility?
- Methodological Answer :
- Detailed Supplementary Materials : Include raw NMR/MS spectra, HPLC chromatograms, and cell culture conditions (e.g., serum concentration, passage number) .
- Data repositories : Upload datasets to platforms like Figshare or Zenodo with DOIs, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
